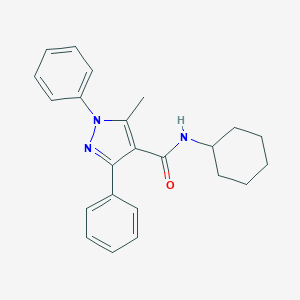
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide (CDPC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. CDPC belongs to the class of pyrazole derivatives and has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has also been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain. Additionally, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to have antioxidant properties, which may help protect against oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale production. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has not been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to increase the levels of dopamine and serotonin in the brain, which may make it a promising candidate for these conditions. Another potential direction is to investigate its potential use in cancer therapy. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to have anticancer properties, and further research may help identify its potential use in this area. Finally, more research is needed to understand the mechanism of action of N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide and its potential applications in other areas of medicine.
Métodos De Síntesis
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can be synthesized by reacting cyclohexylamine, 1,3-diphenyl-2-propyn-1-one, and methyl isocyanate in the presence of a catalyst. The reaction proceeds via a one-pot, three-component reaction and yields N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide as the final product. The synthesis method has been optimized to improve the yield and purity of N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, making it suitable for further research.
Aplicaciones Científicas De Investigación
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antidepressant activities. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
Propiedades
Nombre del producto |
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide |
|---|---|
Fórmula molecular |
C23H25N3O |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H25N3O/c1-17-21(23(27)24-19-13-7-3-8-14-19)22(18-11-5-2-6-12-18)25-26(17)20-15-9-4-10-16-20/h2,4-6,9-12,15-16,19H,3,7-8,13-14H2,1H3,(H,24,27) |
Clave InChI |
VTUSUBZXGJBSBI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4CCCCC4 |
SMILES canónico |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)


![1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258643.png)
![1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258644.png)
![methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide](/img/structure/B258647.png)
![3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258651.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B258656.png)
![3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B258657.png)
![3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258659.png)
![3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258660.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258664.png)
